molecular formula C10H9NO2S B1373486 2-(1,3-Thiazol-4-ylmethoxy)phenol CAS No. 1094247-98-9

2-(1,3-Thiazol-4-ylmethoxy)phenol

Cat. No. B1373486
CAS RN: 1094247-98-9
M. Wt: 207.25 g/mol
InChI Key: YMTGDPJASBDTNI-UHFFFAOYSA-N
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Description

“2-(1,3-Thiazol-4-ylmethoxy)phenol” is a phenolic compound with a thiazole ring attached to the benzene ring. It has a molecular weight of 207.25 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for “2-(1,3-Thiazol-4-ylmethoxy)phenol” is 1S/C10H9NO2S/c12-9-3-1-2-4-10(9)13-5-8-6-14-7-11-8/h1-4,6-7,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(1,3-Thiazol-4-ylmethoxy)phenol” is a powder at room temperature . It has a molecular weight of 207.25 .

Scientific Research Applications

Corrosion Inhibition

2-(1,3-Thiazol-4-ylmethoxy)phenol derivatives have demonstrated significant potential in the field of corrosion inhibition. Specifically, studies have explored their use in protecting metals like copper and mild steel in acidic environments. For example, thiazole derivatives such as ATP, PTA, and TATD show about 90% efficiency in inhibiting copper corrosion in 1 M HCl solution, indicating their effectiveness as corrosion inhibitors (Farahati et al., 2019). Another study on 2-((Thiazole-2-ylimino)methyl)phenol (THYMP) revealed its capability to protect mild steel in highly acidic environments, with theoretical and experimental results aligning well (Yılmaz et al., 2016).

Bioimaging and Sensing

Compounds based on 2-(1,3-Thiazol-4-ylmethoxy)phenol have also found applications in bioimaging and sensing. For instance, a benzothiazole-based fluorescent probe, incorporating a thiazole unit, has been designed for the selective sensing and imaging of Hg2+ and Cu2+ in living cells. This highlights the potential of such compounds in biological sciences (Gu et al., 2017).

Photophysical Studies

Thiazole derivatives have been synthesized and analyzed for their photophysical properties. For example, 2-(1,3-Benzothiazol-2-yl)-5-(N,N-diethylamino) phenol and related compounds have been investigated for their absorption-emission properties, demonstrating the potential of thiazole compounds in photophysical applications (Padalkar et al., 2011).

Fluorescent Chemosensors

Thiazole Schiff bases, including those related to 2-(1,3-Thiazol-4-ylmethoxy)phenol, have been synthesized and characterized as fluorescent chemosensors. These compounds exhibit a 'turn-on' fluorescent behavior with specific metal ions, making them valuable in the field of chemical sensing (Gupta et al., 2014).

Organic Light Emitting Diode (OLED) Development

Compounds based on thiazole, such as those related to 2-(1,3-Thiazol-4-ylmethoxy)phenol, have been explored for their application in OLEDs. For example, a study on thiazolo[5,4-d]thiazole ESIPT systems shows potential for wide-range tuning of emission from blue to yellow, including white-light luminescence, which is crucial for OLED technology (Zhang et al., 2016).

properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-3-1-2-4-10(9)13-5-8-6-14-7-11-8/h1-4,6-7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTGDPJASBDTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-4-ylmethoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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